molecular formula C20H23NO B8580594 9-((5-Hydroxypentyl)aminomethyl)anthracene CAS No. 191417-53-5

9-((5-Hydroxypentyl)aminomethyl)anthracene

Cat. No.: B8580594
CAS No.: 191417-53-5
M. Wt: 293.4 g/mol
InChI Key: MHHSSODUJUUNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((5-Hydroxypentyl)aminomethyl)anthracene is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

191417-53-5

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

5-(anthracen-9-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C20H23NO/c22-13-7-1-6-12-21-15-20-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)20/h2-5,8-11,14,21-22H,1,6-7,12-13,15H2

InChI Key

MHHSSODUJUUNIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of anthraldehyde (9.595 g, 0.0465 mol) and 5-amino-1-pentanol (15.00 g, 0.116 mol) dissolved in 500 mL ethanol at 0° C. was stirred for 3 h. After warming to room temperature the solvent was removed under reduced pressure, and 150 mL of ethanol containing NaBH4 (4.65 g, 0.1229 mol) was added slowly with stirring. The resulting mixture was allowed to stir overnight. The ethanol was removed under reduced pressure and to the brown oil/solid mixture was added 150 mL diethyl ether. Water was added dropwise to this solution until the evolution of hydrogen ceased, followed by the addition of 500 mL water. The ether phase was isolated, washed with 2×50 mL water, dried over sodium sulfate and filtered on a sintered-glass frit. Removal of the solvent afforded 12.17 g (89.2% yield) of 5 as a golden solid; 1H NMR (300.13 MHz, CD3CN) δ1.51 (m, 6H), 2.81 (t, 2H), 3,49 (t, 2H), 4.68 (s, 2H), 7.52 (m, 4H), 8.05 (d, 2H), 8.44 (m, 3H); 13C-{1H} NMR (75.4 MHz, CDCl3) δ133.1, 132.0, 131.7, 130.4, 128.6, 127.4, 126.2, 125.1, 62.9, 51.1, 45.8, 33.5, 30.3, 24.8.
Quantity
9.595 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Yield
89.2%

Synthesis routes and methods II

Procedure details

The General Procedure for the N-Boc protection of N-(Anthracen-9-ylmethyl)amino alcohols 4 to give 5. The solution of N-(anthracen-9-ylmethyl)-amino alcohol (5 mmol) in 20 mL of pyridine-methanol (1:5 v/v) was stirred at 0° C. for 10 min. A solution of di-tert-butyl dicarbonate (7.5 mmol) in methanol (5 mL) was added dropwise over ten minutes. The temperature was allowed to rise to room temperature and the reaction was stirred overnight. The mixture was evaporated to dryness under reduced pressure. The residue was dissolved in methylene chloride, and washed with deionized water several times. The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum. The residue was purified by flash chromatography on silica gel.
Name
N-(anthracen-9-ylmethyl)-amino alcohol
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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